molecular formula C16H16BrClO3 B2599230 {3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol CAS No. 690964-94-4

{3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol

Cat. No. B2599230
CAS RN: 690964-94-4
M. Wt: 371.66
InChI Key: UPVUNGGQQLQRHX-UHFFFAOYSA-N
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Description

{3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol is a chemical compound with the molecular formula C16H16BrClO3. It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position . For instance, 3-Bromo-4-chlorobenzoic acid can be synthesized via diazotization of 3-amino-4-chlorobenzoic acid followed by reaction with copper (I) bromide .


Molecular Structure Analysis

The molecular structure of {3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol is characterized by the presence of bromine, chlorine, oxygen, and ethoxy groups attached to a phenyl ring. The molecular weight of this compound is 371.66 g/mol.

Scientific Research Applications

Facile Synthesis of Enantiomerically Pure Compounds

A study by Zhang et al. (2014) describes a 7-step procedure for the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes that begin from a similar compound. This process emphasizes the ability to produce diarylethane with high enantiomeric purities, showcasing the compound's utility in creating optically active materials, which are crucial in the pharmaceutical industry (Zhang et al., 2014).

Antibacterial Bromophenols from Marine Red Algae

Research by Xu et al. (2003) highlights the isolation of bromophenols from the marine alga Rhodomela confervoides, which includes compounds structurally related to the one . These bromophenols exhibit moderate antibacterial activity, suggesting the potential use of such compounds in developing new antibacterial agents (Xu et al., 2003).

Synthesis of Biologically Active, Naturally Occurring Compounds

Akbaba et al. (2010) conducted the total synthesis of a natural product starting from a related compound, demonstrating its application in synthesizing biologically active materials. This work underscores the role of such brominated phenols in the synthesis of complex natural products with potential biological activities (Akbaba et al., 2010).

Novel Polythiophenes Bearing

A study by Tapia et al. (2010) on the synthesis of new copolymers of thiophenes containing azobenzene moieties involves starting materials akin to the compound . These materials, characterized for their thermal, optical, and electrochemical properties, highlight the importance of such brominated compounds in creating polymers with potential applications in electronic devices (Tapia et al., 2010).

Antioxidant Activity of Bromophenols

Li et al. (2011) extracted and identified bromophenols from Rhodomela confervoides, demonstrating significant antioxidant activities. This suggests the utility of brominated compounds in developing antioxidants which could be beneficial in food preservation and health supplements (Li et al., 2011).

properties

IUPAC Name

[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-3-5-13(18)6-4-11/h3-8,19H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVUNGGQQLQRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CO)Br)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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